molecular formula C8H12F3NO2 B7890594 4-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid

4-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid

Cat. No.: B7890594
M. Wt: 211.18 g/mol
InChI Key: PYOCUKAOJZKURC-UHFFFAOYSA-N
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Description

4-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a carboxylic acid group attached to a cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Williamson reaction, where 2-chloro-5-nitrobenzotrifluoride reacts with 1,4-cyclohexanedimethanol in the presence of sodium hydride in anhydrous DMF . The resulting intermediate is then subjected to further reactions to introduce the amino and carboxylic acid groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

4-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid is unique due to its specific combination of functional groups and the cyclohexane ring structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .

Properties

IUPAC Name

4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2/c9-8(10,11)7(12)3-1-5(2-4-7)6(13)14/h5H,1-4,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOCUKAOJZKURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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